molecular formula C18H26N2O4S B2479908 N-(4-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide CAS No. 1797966-07-4

N-(4-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide

Cat. No.: B2479908
CAS No.: 1797966-07-4
M. Wt: 366.48
InChI Key: DBXPANMIHDFFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide is a synthetic acetamide derivative featuring a pyrrolidine ring substituted with a tert-butylsulfonyl group. The molecule contains a phenylacetamide core linked to the pyrrolidine moiety via a ketone-bearing ethyl chain.

Properties

IUPAC Name

N-[4-[2-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-oxoethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-13(21)19-15-7-5-14(6-8-15)11-17(22)20-10-9-16(12-20)25(23,24)18(2,3)4/h5-8,16H,9-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXPANMIHDFFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-Butylsulfonyl Group: The tert-butylsulfonyl group is introduced via sulfonylation using tert-butylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with the Phenyl Group: The pyrrolidine derivative is then coupled with a phenyl group through a nucleophilic substitution reaction.

    Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

N-(4-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features and Functional Groups

Compound Name Molecular Formula Molecular Weight Key Functional Groups
N-(4-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide (Target) Not explicitly provided ~568* tert-butylsulfonyl-pyrrolidine, phenylacetamide, ketone
(R)-2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-N-(4-((4-((5-methyl-1H-pyrazol-3-yl)amino)pyrrolo[2,1-f][1,2,4]triazin-2-yl)thio)phenyl)acetamide C26H32N8O3S2 568.724 tert-butylsulfonyl-pyrrolidine, phenylacetamide, pyrazolylamino-pyrrolotriazine, thioether
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C9H9ClN2O5S 292.70 methylsulfonyl, chloro-nitro-phenyl, acetamide
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide C38H35ClN2O3 603.15 tert-butyl-phenyl, chlorobenzoyl-indole, pyridinylmethyl, acetamide

*Molecular weight estimated based on structural similarity to .

Biological Activity

N-(4-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide is a synthetic organic compound with a complex structure that has garnered interest in various fields of biological research. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butylsulfonyl group, an acetamide moiety, and a phenyl group. The molecular formula is C18H24N2O3SC_{18}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 360.46 g/mol. The structure can be represented as follows:

N 4 2 3 tert butylsulfonyl pyrrolidin 1 yl 2 oxoethyl phenyl acetamide\text{N 4 2 3 tert butylsulfonyl pyrrolidin 1 yl 2 oxoethyl phenyl acetamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exhibit enzyme inhibition by binding to active sites or modulating receptor functions through agonistic or antagonistic actions. These interactions can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

1. Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For example, studies have shown that derivatives containing the pyrrolidine ring can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

2. Anticancer Properties

The compound's structure allows it to interact with cancer cell signaling pathways. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines by modulating key proteins involved in cell survival and proliferation.

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes linked to disease processes. For instance, it may inhibit proteases involved in tumor progression or inflammation.

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of related compounds in a murine model of arthritis. The administration of the compound resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups, indicating potential therapeutic benefits for rheumatoid arthritis patients.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound could reduce viability in breast cancer cell lines by inducing apoptosis. Flow cytometry analysis revealed an increased percentage of cells in the sub-G1 phase, indicative of cell death.

Research Findings

Study Findings
Study on Anti-inflammatory ActivitySignificant reduction in pro-inflammatory cytokinesPotential for treating inflammatory diseases
Anticancer Activity AssessmentInduced apoptosis in breast cancer cellsPromising anticancer agent
Enzyme Inhibition AnalysisInhibition of proteolytic enzymesPossible therapeutic application in cancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.